(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-3-amino-1-chloro-4-methylhexan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H/t5-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFAOTZMQRKFE-KQBMADMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position. The amino group is then introduced through a subsequent reaction, often involving the use of a protecting group strategy to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Addition Reactions: The amino group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield ketones and alcohols, respectively .
Scientific Research Applications
Chemistry
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride serves as a crucial building block in organic synthesis. It facilitates the creation of more complex molecules through various reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino groups into imines or nitriles | Potassium permanganate, CrO₃ |
| Reduction | Reduces carbonyl groups to alcohols | Sodium borohydride, LiAlH₄ |
| Substitution | Replaces chlorine with nucleophiles | Sodium hydroxide, sodium methoxide |
Biology
The compound has shown potential in biological studies, particularly in enzyme inhibition and protein interactions. Its ability to form hydrogen bonds through the amino group enhances its capacity to modulate enzyme activities.
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to altered cellular responses.
Medicine
In medicinal chemistry, this compound is being investigated as a lead candidate for developing new pharmaceuticals targeting specific molecular pathways associated with diseases such as cancer and metabolic disorders.
Potential Therapeutic Applications:
- Modulation of enzyme activity
- Development of anti-cancer agents
- Targeting metabolic pathways
Industry
This compound is utilized as an intermediate in synthesizing agrochemicals and other industrial products. Its versatility allows it to be integrated into various formulations.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis and Stability: Limited data are available on synthesis routes or stability. Organochlorides generally require controlled conditions due to chlorine’s reactivity .
- Comparative Data Gaps : Direct comparisons with other CMK inhibitors (e.g., TLCK, TPCK) are absent in the evidence, limiting mechanistic insights.
Biological Activity
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride, a chiral compound with the molecular formula and CAS number 59079-44-6, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological interactions, synthetic routes, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features two stereogenic centers at the 3rd and 4th positions of the hexane backbone, contributing to its chirality. Its structure includes an amino group and a chlorine atom, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules.
Biological Activity Overview
The biological activity of this compound is influenced by its structural properties. Similar compounds have exhibited a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.
- Cytotoxic Effects : Potential cytotoxicity has been observed in some derivatives.
Table 1: Comparisons with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-bromohexane | Similar backbone with bromine | Antimicrobial properties |
| 2-Amino-3-chloropentane | Shorter carbon chain; similar functional groups | Cytotoxic effects |
| 3-Amino-1-fluorohexan-2-one | Fluorine substitution | Enzyme inhibition |
| 4-Methylaminohexanamide | Amide functional group; altered biological activity | Anti-inflammatory properties |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can lead to modulation of enzyme activity and other biological effects.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Chlorination : A suitable precursor undergoes chlorination to introduce the chlorine atom.
- Nucleophilic Substitution : The amino group is introduced through nucleophilic substitution reactions.
- Chiral Catalysis : Chiral catalysts may be employed to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In industrial settings, large-scale synthesis may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to maximize yield and purity.
Case Studies and Research Findings
Research has indicated that compounds structurally similar to this compound can exhibit significant biological activities. For instance:
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results in modulating their activity.
- Pharmacological Evaluations : Preliminary studies suggest potential applications in treating diseases where modulation of specific molecular targets is required.
Q & A
Q. Table 1: Comparative Reactivity of Structural Analogs
| Compound | Substituent (Position) | Reaction Rate (Sₙ2) | ee (%) |
|---|---|---|---|
| Target Compound | Cl (1), Me (4) | 1.0 (reference) | 99.5 |
| (3R,4S)-Isomer | Cl (1), Me (4) | 0.8 | 98.2 |
| 4-Ethyl Derivative | Cl (1), Et (4) | 0.6 | 97.8 |
| Data derived from kinetic studies and chiral HPLC analysis . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
